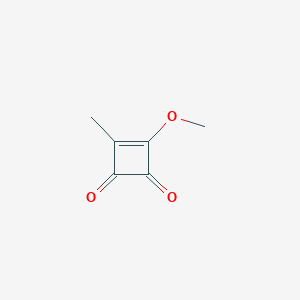
3-Methoxy-4-methylcyclobut-3-ene-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-4-methylcyclobut-3-ene-1,2-dione: is an organic compound with the molecular formula C6H6O3 It is a derivative of cyclobutene-1,2-dione, featuring methoxy and methyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 3-Methoxy-4-methylcyclobut-3-ene-1,2-dione typically begins with cyclobutene-1,2-dione as the core structure.
Methylation: The methyl group can be introduced via a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3-Methoxy-4-methylcyclobut-3-ene-1,2-dione can undergo oxidation reactions, potentially forming carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms, such as alcohols or alkanes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products:
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: 3-Methoxy-4-methylcyclobut-3-ene-1,2-dione can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand or catalyst in certain organic reactions.
Biology and Medicine:
Drug Development: The compound’s unique structure could be explored for potential pharmacological activities.
Biochemical Studies: It can be used in studies to understand enzyme interactions and metabolic pathways.
Industry:
Material Science: The compound may find applications in the development of new materials with specific properties.
Chemical Manufacturing: It can be used as an intermediate in the production of other chemicals.
Mecanismo De Acción
The mechanism by which 3-Methoxy-4-methylcyclobut-3-ene-1,2-dione exerts its effects depends on the specific reactions it undergoes. Generally, the methoxy and methyl groups influence the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved would vary based on the context of its application, such as catalysis or drug development.
Comparación Con Compuestos Similares
- 3-Methoxy-4-methylcyclobut-3-ene-1,2-dione
- 3-Methoxy-4-(methylamino)cyclobut-3-ene-1,2-dione
- 3,4-Dimethoxy-3-cyclobutene-1,2-dione
Uniqueness:
- Structural Differences: The presence of different substituents (e.g., methoxy vs. methylamino) can significantly alter the compound’s chemical properties and reactivity.
- Reactivity: The specific substituents on the cyclobutene-1,2-dione core influence the types of reactions the compound can undergo and its potential applications.
Propiedades
Fórmula molecular |
C6H6O3 |
|---|---|
Peso molecular |
126.11 g/mol |
Nombre IUPAC |
3-methoxy-4-methylcyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C6H6O3/c1-3-4(7)5(8)6(3)9-2/h1-2H3 |
Clave InChI |
OOXBHFOYSVQPMM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)C1=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


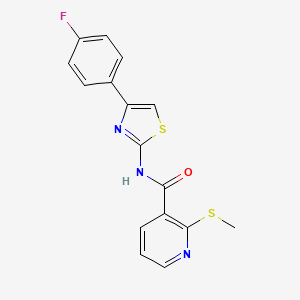
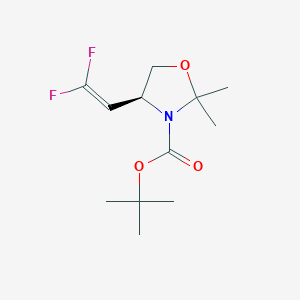
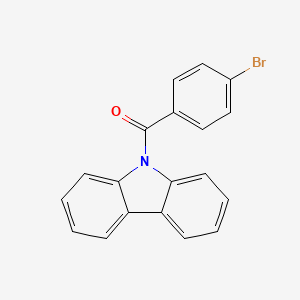
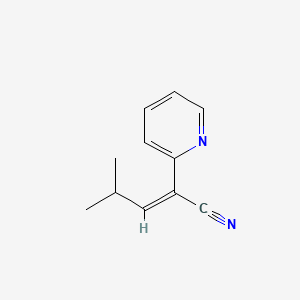
![5-((3AS,6aS)-hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)-3-isopropyl-1,2,4-oxadiazole hydrochloride](/img/structure/B13355539.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B13355540.png)
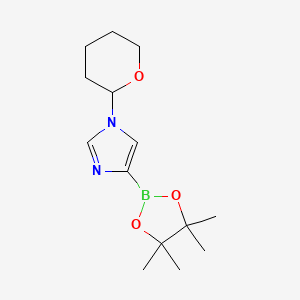
![N-[2-(1H-pyrrol-1-yl)ethyl]-4-(1H-tetraazol-1-ylmethyl)benzamide](/img/structure/B13355550.png)
![rac-{[(3R,4R)-4-[(dimethylamino)methyl]pyrrolidin-3-yl]methyl}dimethylamine](/img/structure/B13355559.png)
![6-(4-Chlorobenzyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355563.png)
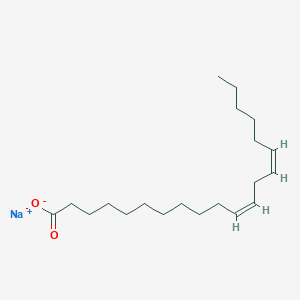
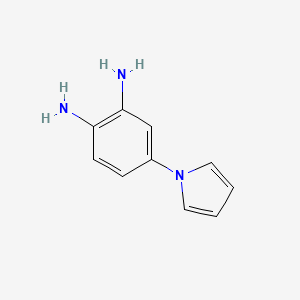
![6-(2,4-Dimethylphenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355584.png)
![6-(4-Ethoxyphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355587.png)
